N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N5O4S and its molecular weight is 337.35. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and case studies.
Compound Overview
The molecular formula of this compound is C17H21N3O5S, with a molecular weight of approximately 379.4 g/mol. Its structure includes a tetrahydrothiophene ring, a methoxyphenyl group, and a tetrazole moiety, which are critical in defining its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrazole ring followed by the introduction of the thiophene and carboxamide groups. Common reagents include hydrazines and various electrophiles under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial effects. A study on tetrazole derivatives demonstrated their potential as antibacterial agents against various pathogens. The presence of the methoxy group in the structure enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial cells .
Anti-inflammatory Activity
Compounds targeting the inflammasome-caspase-1 pathway have shown promise in treating inflammatory diseases. This compound may act as a non-covalent inhibitor of caspase-1, thereby inhibiting interleukin-1β (IL-1β) release in activated macrophages. This suggests its potential utility in managing conditions characterized by dysregulated inflammation .
The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. For instance, by inhibiting caspase-1 activity, the compound may reduce the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
Compound | Activity | IC50 (μM) | Notes |
---|---|---|---|
Compound A | Anti-inflammatory | 15.3 | Effective in reducing IL-1β levels |
Compound B | Antibacterial | 12.5 | Inhibits growth of Gram-positive bacteria |
Compound C | Cytotoxic | 20.0 | Induces apoptosis in cancer cell lines |
These findings highlight the diverse potential applications of compounds within this structural class.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-22-11-4-2-10(3-5-11)18-16-12(15-17-18)13(19)14-9-6-7-23(20,21)8-9/h2-5,9H,6-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKHIWIHQSLGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.